4-Cyano-3-methoxyphenyl isocyanate
Description
4-Cyano-3-methoxyphenyl isocyanate (CAS 84954-08-5) is an aromatic isocyanate featuring a cyano (-CN) group at the para position and a methoxy (-OCH₃) group at the meta position. This dual substitution pattern confers unique electronic and steric properties, making it valuable in organic synthesis, polymer chemistry, and pharmaceutical intermediate production. The electron-withdrawing cyano group enhances electrophilicity at the isocyanate (-NCO) moiety, while the methoxy group provides moderate electron-donating effects, balancing reactivity and stability .
Properties
CAS No. |
84954-08-5 |
|---|---|
Molecular Formula |
C9H6N2O2 |
Molecular Weight |
174.16 g/mol |
IUPAC Name |
4-isocyanato-2-methoxybenzonitrile |
InChI |
InChI=1S/C9H6N2O2/c1-13-9-4-8(11-6-12)3-2-7(9)5-10/h2-4H,1H3 |
InChI Key |
NYLLCPMRFMMUBF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)N=C=O)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Reactivity and Stability
The reactivity and stability of aromatic isocyanates are heavily influenced by substituent electronic and steric effects. Below is a comparative analysis:
Physical Properties
Note: The cyano-methoxy derivative likely has intermediate boiling points (200–250°C estimated) due to polar substituents, with density ~1.15–1.20 g/cm³ .
Key Research Findings
- Hydrolysis Sensitivity : Compounds with electron-withdrawing groups (e.g., -CN, -Cl) hydrolyze faster than those with electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) due to increased electrophilicity at the NCO group .
- Steric Effects: Ortho-substituted derivatives (e.g., 4-cyano-2-methylphenyl isocyanate) exhibit reduced reactivity in polymer formation compared to para/meta-substituted analogues .
- Thermal Stability: Methoxy and methyl groups enhance thermal stability in polyurethanes, whereas cyano groups improve rigidity but reduce flexibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
